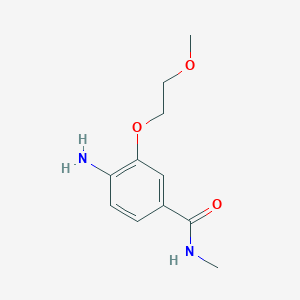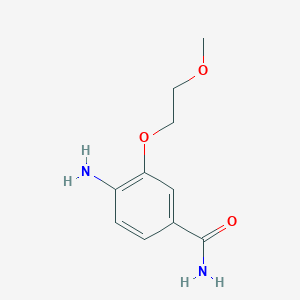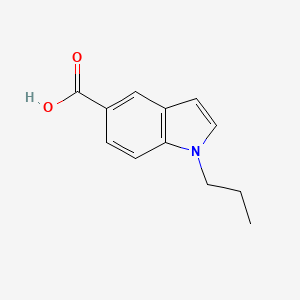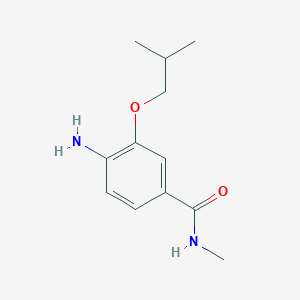
(4S)-1-Boc-4-methylthiol-L-proline
Overview
Description
(4S)-1-Boc-4-methylthiol-L-proline, also known as Boc-Met-Thi-Pro-OH, is a chemical compound that belongs to the family of proline derivatives. It is a white crystalline powder that is soluble in water and commonly used in scientific research. This compound has gained attention due to its potential use in drug development and as a building block for peptide synthesis.
Scientific Research Applications
Synthesis and Modification
Peptide Synthesis : (4S)-1-Boc-4-methylthiol-L-proline is used in peptide synthesis. For example, Demange et al. (1998) discussed the synthesis of Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, which are usable in classical peptide synthesis. These compounds were obtained from trans -4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
Pharmaceutical Synthesis : It has been utilized in the synthesis of pharmaceuticals. Kim et al. (2008) described its use in the development of a large-scale synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).
Conformational Studies : Torbeev et al. (2012) explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of these compounds (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Application in Medical Research
Radiotracer Development : Hamacher (1999) developed a radiosynthesis of n.c.a. (2S,4R)-4-[18F]fluoroproline and its diastereomer for clinical purposes in a remote controlled system, indicating its potential use in medical imaging (Hamacher, 1999).
Enzymatic Synthesis : Hanson et al. (2011) discussed an efficient biocatalytic method for converting L-ornithine to N-Boc-5-hydroxy-L-proline, which is a key intermediate for the synthesis of saxagliptin, a diabetes medication (Hanson, Johnston, Goldberg, Parker, & Patel, 2011).
Chemical Properties and Analysis
Chiral Separation : Zhao and Pritts (2007) developed high-performance liquid chromatography methods for the chiral separation of proline derivatives like Boc-proline, which are crucial in pharmaceutical compound synthesis (Zhao & Pritts, 2007).
Conformational Analysis : Gkikas et al. (2011) synthesized well-defined poly(l-proline) homopolymers using Boc-protected l-proline, illustrating the importance of this compound in polymer chemistry (Gkikas, Iatrou, Thomaidis, Alexandridis, & Hadjichristidis, 2011).
Peptide Analog Synthesis : Sufrin et al. (2009) reported an improved synthesis of 4, 4-difluoro-L-proline, a key step in preparing peptide analogs, which can include the use of Boc-4-hydroxy-L-proline (Sufrin, Balasubramanian, Vora, & Marshall, 2009).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)








